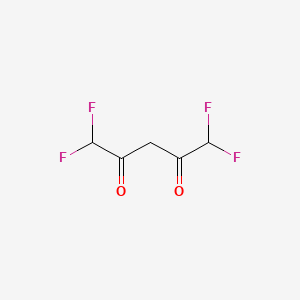

1,1,5,5-Tetrafluoropentane-2,4-dione

Description

Properties

IUPAC Name |

1,1,5,5-tetrafluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTDMWQQHZSARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)F)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505345 | |

| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70086-62-3 | |

| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5-Tetrafluoro-2,4-pentanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione, a valuable fluorinated building block in organic synthesis. The core of this guide focuses on the Claisen condensation reaction, which is the most common and effective method for the preparation of β-diketones. This document details the underlying reaction mechanism, provides a plausible experimental protocol based on analogous procedures, and presents expected quantitative data. Visual diagrams are included to illustrate the reaction pathway and a general experimental workflow.

Introduction

Fluorinated organic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 1,1,5,5-Tetrafluoropentane-2,4-dione is a key intermediate in the synthesis of more complex fluorinated molecules. Its symmetric structure and the presence of two reactive carbonyl groups make it a versatile precursor for various chemical transformations. The most established method for synthesizing β-diketones, including their fluorinated analogues, is the Claisen condensation.[1][2]

Core Synthesis Mechanism: The Claisen Condensation

The synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione is achieved through a mixed Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone.[3][4] In this specific case, the likely precursors are ethyl 2,2-difluoroacetate and 1,1-difluoroacetone.

The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), deprotonates the α-carbon of 1,1-difluoroacetone. This step is crucial as it forms a nucleophilic enolate.

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl 2,2-difluoroacetate. This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide (EtO⁻) leaving group and reforming the carbonyl double bond.

-

Deprotonation of the β-Diketone: The resulting 1,1,5,5-tetrafluoropentane-2,4-dione has a highly acidic methylene proton between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly deprotonates this position. This final deprotonation is a key driving force for the reaction, shifting the equilibrium towards the product.[5][6]

-

Protonation: A final workup step with a mild acid is required to protonate the enolate and yield the final 1,1,5,5-Tetrafluoropentane-2,4-dione product.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione, adapted from general procedures for the synthesis of fluorinated β-diketones and related Claisen condensations.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1,1-Difluoroacetone

-

Ethyl 2,2-difluoroacetate

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Enolate Formation: 1,1-Difluoroacetone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

-

Condensation: Ethyl 2,2-difluoroacetate (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled to 0 °C, and excess sodium hydride is carefully quenched by the slow addition of ethanol. The mixture is then acidified to a pH of approximately 3-4 with 1 M HCl.

-

Extraction: The aqueous layer is separated and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,1,5,5-Tetrafluoropentane-2,4-dione as a colorless to pale yellow liquid.

Data Presentation

The following table summarizes typical quantitative data for the Claisen condensation synthesis of fluorinated β-dicarbonyl compounds, which can be considered indicative for the synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione. Actual yields may vary depending on the specific reaction conditions and purification methods.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Acetylthiophene | Ethyl trifluoroacetate | NaOEt | Et₂O | Reflux | 12 | ~70-80 |

| Acetone | Ethyl trifluoroacetate | NaH | THF | Reflux | 6 | ~60-75 |

| 1,1-Difluoroacetone (Predicted) | Ethyl 2,2-difluoroacetate (Predicted) | NaH | THF | Reflux | 4-6 | 65-80 (Estimated) |

Conclusion

The Claisen condensation provides a reliable and efficient pathway for the synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione. By carefully controlling the reaction conditions, particularly the choice of a strong, non-nucleophilic base and anhydrous solvents, high yields of the desired product can be achieved. The detailed mechanism and experimental protocol provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of fluorinated organic compounds for various applications in drug discovery and materials science. Further optimization of reaction parameters may lead to improved yields and purity of the final product.

References

- 1. datapdf.com [datapdf.com]

- 2. butler.elsevierpure.com [butler.elsevierpure.com]

- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 6. CN102311343A - Processing technique of ethyl difluoroacetate - Google Patents [patents.google.com]

Keto-Enol Tautomerism in 1,1,5,5-Tetrafluoropentane-2,4-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,5,5-Tetrafluoropentane-2,4-dione, a fluorinated β-diketone, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This tautomerism is of significant interest in medicinal chemistry and drug development due to the distinct physicochemical properties of each tautomer, which can influence molecular interactions, reactivity, and bioavailability. This technical guide provides an in-depth analysis of the keto-enol tautomerism of 1,1,5,5-Tetrafluoropentane-2,4-dione, detailing the underlying principles, expected solvent effects, and the primary analytical methodology for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the experimental protocols to acquire such data and presents the expected trends based on the behavior of analogous fluorinated β-diketones.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like 1,1,5,5-Tetrafluoropentane-2,4-dione, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, leading to a substantial population of the enol tautomer at equilibrium.[2]

The position of this equilibrium is sensitive to a variety of factors, including the electronic effects of substituents and the polarity of the solvent. The presence of strongly electronegative fluorine atoms in 1,1,5,5-Tetrafluoropentane-2,4-dione is expected to influence the acidity of the α-protons and the stability of the respective tautomers, thereby affecting the keto-enol equilibrium.

The Tautomeric Equilibrium of 1,1,5,5-Tetrafluoropentane-2,4-dione

The equilibrium between the diketo and enol forms of 1,1,5,5-Tetrafluoropentane-2,4-dione is a dynamic process. The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.

Quantitative Analysis of Tautomeric Equilibrium

| Solvent (Deuterated) | Expected Predominant Tautomer | Expected Enol Percentage (%) | Expected Equilibrium Constant (Keq) |

| Chloroform-d (CDCl3) | Enol | High | > 1 |

| Acetone-d6 | Enol | Moderate to High | > 1 |

| Dimethyl sulfoxide-d6 (DMSO-d6) | Keto | Low to Moderate | < 1 |

| Methanol-d4 | Keto | Low | < 1 |

Note: The expected trends are based on the general principle that non-polar, aprotic solvents tend to favor the enol form through the stabilization of the intramolecular hydrogen bond, while polar, protic solvents can disrupt this hydrogen bond, shifting the equilibrium towards the more polar keto form.

Experimental Protocol: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful method for quantifying the keto-enol tautomeric ratio. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

4.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of 1,1,5,5-Tetrafluoropentane-2,4-dione.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6, Methanol-d4) in a clean, dry NMR tube.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Gently agitate the tube to ensure complete dissolution and homogeneity.

4.2. NMR Data Acquisition

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Carefully integrate the signals corresponding to the protons of the keto and enol forms. Key signals to monitor are the methylene protons (-CH2-) of the keto form and the vinyl proton (=CH-) and the enolic hydroxyl proton (-OH) of the enol form.

4.3. Data Analysis

-

Assign the signals: Identify the peaks corresponding to the keto and enol tautomers based on their characteristic chemical shifts and multiplicities.

-

Keto form: The methylene protons (-CH2-) are expected to appear as a singlet.

-

Enol form: The vinyl proton (=CH-) will be a singlet, and the enolic hydroxyl proton (-OH) will also be a singlet, often broad and with a chemical shift that is highly dependent on solvent and concentration.

-

-

Calculate the percentage of each tautomer: The relative amounts of the keto and enol forms are determined from the integration of their respective signals. The percentage of the enol form can be calculated using the following formula:

% Enol = [Integral(enol, =CH) / (Integral(enol, =CH) + (Integral(keto, -CH2-) / 2))] * 100

Note: The integral of the keto methylene signal is divided by two because it represents two protons, while the enol vinyl signal represents one proton.

-

Determine the equilibrium constant (Keq):

Keq = % Enol / % Keto

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of the keto-enol equilibrium using NMR spectroscopy.

Signaling Pathways and Logical Relationships

The factors influencing the keto-enol equilibrium can be visualized as a logical relationship diagram. The interplay of solvent properties and the inherent electronic nature of the molecule dictates the position of the equilibrium.

Conclusion

The keto-enol tautomerism of 1,1,5,5-Tetrafluoropentane-2,4-dione represents a critical area of study for researchers in drug development and materials science. While specific quantitative data remains to be extensively documented, the established methodologies, particularly ¹H NMR spectroscopy, provide a robust framework for its investigation. The presence of tetrafluoro-substitution is anticipated to significantly influence the tautomeric equilibrium, and a systematic study across a range of solvents would yield valuable insights into its chemical behavior. The protocols and expected trends outlined in this guide serve as a foundational resource for initiating such investigations.

References

In-depth Technical Guide: 1H NMR Study of Tautomerism in Fluorinated β-Diketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated β-diketones are a class of organic compounds that exhibit significant keto-enol tautomerism, a fundamental concept in organic chemistry with implications in reaction mechanisms, coordination chemistry, and drug design. The presence of electron-withdrawing fluorine atoms significantly influences the position of the tautomeric equilibrium compared to their non-fluorinated analogs. This guide provides an in-depth analysis of the tautomeric equilibrium of fluorinated β-diketones using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, with a specific focus on 1,1,1-trifluoro-2,4-pentanedione as a representative example due to the limited availability of specific data for 1,1,5,5-tetrafluoropentane-2,4-dione.

The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the substitution pattern of the diketone. ¹H NMR spectroscopy is a powerful, non-destructive technique that allows for the direct observation and quantification of both tautomers in solution.

Keto-Enol Tautomerism in Fluorinated β-Diketones

β-Diketones can exist as two constitutional isomers in equilibrium: a diketo form and an enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group. In fluorinated β-diketones, the electron-withdrawing nature of the fluorine atoms can further influence the acidity of the α-protons and the stability of the respective tautomers.

Caption: Keto-enol tautomeric equilibrium of 1,1,1-trifluoro-2,4-pentanedione.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of a fluorinated β-diketone in solution typically shows distinct signals for both the keto and enol tautomers, allowing for their quantification. The following table summarizes the ¹H NMR data for 1,1,1-trifluoro-2,4-pentanedione in deuterated chloroform (CDCl₃) at 0 °C.[1]

| Tautomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

| Keto | -CH₂- | 3.883 | Singlet | 2 |

| -CH₃ | 2.201 | Singlet | 3 | |

| Enol | =CH- | 5.908 | Singlet | 1 |

| -CH₃ | 2.201 | Singlet | 3 | |

| -OH | ~13-16 (broad) | Singlet | 1 |

Note: The chemical shift of the enolic hydroxyl proton can be broad and its position is highly dependent on solvent and concentration. The methyl proton signals of both tautomers often overlap.

The relative percentage of each tautomer can be calculated from the integral values of their characteristic signals. For example, the ratio of the integral of the enol methine proton (=CH-) to the integral of the keto methylene protons (-CH₂-), corrected for the number of protons, gives the enol-to-keto ratio.

Experimental Protocols

Synthesis of Fluorinated β-Diketones (General Procedure via Claisen Condensation)

The Claisen condensation is a common and effective method for the synthesis of β-diketones. This procedure involves the base-catalyzed condensation of a ketone with an ester. For the synthesis of fluorinated β-diketones, a fluorinated ester is typically reacted with a ketone.

Caption: General workflow for the synthesis of fluorinated β-diketones.

Detailed Methodology:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reaction: A mixture of the ketone and the fluorinated ester is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).

-

Reflux: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a specified period to ensure complete reaction.

-

Quenching and Acidification: The reaction is cooled and then quenched by the careful addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the base and protonate the enolate product.

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure fluorinated β-diketone.

¹H NMR Analysis of Tautomeric Equilibrium

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified fluorinated β-diketone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis against a reference is required.

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The spectrum should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the well-resolved signals corresponding to the keto and enol tautomers.

-

Calculate the percentage of the enol tautomer using the following formula:

% Enol = [Integral(enol-specific proton(s)) / (Integral(enol-specific proton(s)) + (Integral(keto-specific proton(s)) / number of keto protons))] * 100

For instance, using the methine proton of the enol and the methylene protons of the keto form:

% Enol = [Integral(=CH-) / (Integral(=CH-) + (Integral(-CH₂-)/2))] * 100

Conclusion

¹H NMR spectroscopy provides a robust and straightforward method for the detailed study of keto-enol tautomerism in fluorinated β-diketones. The ability to directly observe and quantify both tautomers in solution allows researchers to understand the influence of molecular structure and solvent effects on this important chemical equilibrium. The representative data and protocols presented in this guide offer a solid foundation for scientists and professionals engaged in the synthesis and characterization of these versatile compounds.

References

physical and chemical properties of 1,1,5,5-Tetrafluoropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-dicarbonyl compound of interest in various chemical and potentially biological applications. The presence of two difluoromethyl groups significantly influences its chemical properties, including its acidity and reactivity, making it a valuable building block in synthetic chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1,5,5-Tetrafluoropentane-2,4-dione, including its structure, reactivity, and spectral characteristics. Due to the limited publicly available data on its biological activity and specific experimental protocols, this guide also draws upon the general characteristics of fluorinated β-diketones to provide context and potential avenues for future research.

Chemical and Physical Properties

1,1,5,5-Tetrafluoropentane-2,4-dione, with the CAS number 70086-62-3, is a colorless to light yellow or light orange clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₄O₂ | [2][3] |

| Molecular Weight | 172.08 g/mol | [2] |

| Boiling Point | 127 °C (lit.) | [1] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.3940 to 1.3980 | [1] |

| pKa | 5.39 ± 0.46 (Predicted) | [1] |

Synthesis and Reactivity

Synthesis

The primary synthetic route to β-diketones is the Claisen condensation. While a specific detailed protocol for 1,1,5,5-Tetrafluoropentane-2,4-dione is not available, the general mechanism involves the condensation of an ester with a ketone in the presence of a strong base. For this specific molecule, the likely precursors would be an ester of difluoroacetic acid and acetone.

The following diagram illustrates a plausible synthetic workflow based on the general Claisen condensation reaction.

Caption: Plausible synthetic workflow for 1,1,5,5-Tetrafluoropentane-2,4-dione.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, 1,1,5,5-Tetrafluoropentane-2,4-dione is expected to exist as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The electron-withdrawing nature of the difluoromethyl groups will influence the position of this equilibrium.

Caption: Keto-enol tautomerism in 1,1,5,5-Tetrafluoropentane-2,4-dione.

Reactivity

The presence of the acidic methylene proton between the two carbonyl groups makes this position susceptible to deprotonation and subsequent reactions with electrophiles. The electron-withdrawing difluoromethyl groups enhance the acidity of this proton. This reactivity allows for the use of 1,1,5,5-Tetrafluoropentane-2,4-dione as a precursor in the synthesis of various heterocyclic compounds and as a ligand for metal complexes.

Spectroscopic Data

Detailed, experimentally verified spectral data for 1,1,5,5-Tetrafluoropentane-2,4-dione are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The key signals would be for the methylene protons (-CH₂-) and the enolic proton (-OH) if the enol form is present. The chemical shift of the methylene protons would be influenced by the neighboring difluoromethyl and carbonyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the methylene carbon, and the difluoromethyl carbons. The carbon signals of the difluoromethyl groups would exhibit coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum would be a key tool for characterizing this molecule. A signal corresponding to the -CHF₂ groups would be expected. The chemical shift and coupling constants would provide valuable structural information. The typical chemical shift range for -CF₂- groups is between +80 to +140 ppm relative to CFCl₃.[4]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C=O stretching of the ketone groups (typically around 1700-1740 cm⁻¹). In the enol form, a broad O-H stretching band (around 2500-3300 cm⁻¹) and C=C stretching (around 1600-1650 cm⁻¹) would be observed.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 172.08. Fragmentation patterns would likely involve the loss of CHF₂ and CO groups.

Biological Activity and Drug Development Potential

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with 1,1,5,5-Tetrafluoropentane-2,4-dione.

However, the broader class of fluorinated β-diketones and their metal complexes have been investigated for various biological activities, including:

-

Anticancer Properties: Some β-diketone derivatives have shown cytotoxic effects against cancer cell lines.

-

Anti-inflammatory and Antioxidant Activity: The ability to chelate metals and scavenge free radicals contributes to these properties in some analogues.

-

Antibacterial and Antifungal Properties: Certain β-diketones have demonstrated antimicrobial activity.

The incorporation of fluorine atoms can enhance the biological activity of organic molecules by altering their lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 1,1,5,5-Tetrafluoropentane-2,4-dione represents a scaffold that could be explored for potential therapeutic applications.

The following diagram outlines a general workflow for the preliminary biological evaluation of a novel compound like 1,1,5,5-Tetrafluoropentane-2,4-dione.

Caption: General workflow for biological evaluation of a novel compound.

Conclusion

1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated building block with potential for further synthetic transformations and applications. While its fundamental physical and chemical properties are partially characterized, a significant gap exists in the literature regarding its detailed spectral data, specific experimental protocols for its synthesis, and, most notably, its biological activity. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related fluorinated β-dicarbonyl compounds. Further investigation is warranted to fully elucidate its properties and potential applications in medicinal chemistry and materials science.

References

The Advent and Evolution of Fluorinated β-Diketones: A Technical Guide

Introduction

Fluorinated β-diketones represent a cornerstone in the fields of coordination chemistry, analytical chemistry, and drug discovery. The strategic introduction of fluorine atoms into the β-diketone scaffold imparts unique physicochemical properties, including enhanced acidity, volatility of their metal chelates, and metabolic stability in pharmaceutical applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of these versatile compounds, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Discovery to Prominence

The journey of fluorinated β-diketones is intrinsically linked to the broader history of organofluorine chemistry. While early work on organofluorine compounds dates back to the 19th century, the mid-20th century marked a significant turning point for fluorinated β-diketones. A pivotal moment in their history was the introduction of thenoyltrifluoroacetone (TTFA) by Melvin Calvin and his colleagues in 1947.[1] This compound quickly gained prominence as a superior chelating agent for the solvent extraction of metals, particularly lanthanides and actinides.[1]

Another key member of this class, hexafluoroacetylacetone (hfacH) , was first prepared through the condensation of ethyl trifluoroacetate and 1,1,1-trifluoroacetone.[2] Its exceptional volatility and the stability of its metal complexes have made it an indispensable ligand in materials science, particularly for chemical vapor deposition (CVD) and catalysis.[2] The synthesis of 1,1,1-trifluoroacetylacetone also contributed significantly to the expanding library of fluorinated β-diketones, offering a valuable building block for various heterocyclic compounds and metal chelates.[3]

Core Synthetic Methodology: The Claisen Condensation

The primary and most versatile route to fluorinated β-diketones is the Claisen condensation .[4][5] This reaction involves the C-C bond formation between a ketone and an ester in the presence of a strong base.[4][5] In the context of fluorinated β-diketones, a fluorinated ester is typically condensed with a ketone.

The generalized reaction mechanism proceeds as follows:

-

Enolate Formation: A strong base, such as sodium methoxide or sodium ethoxide, deprotonates the α-carbon of the ketone, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the fluorinated ester.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the β-diketone.

-

Deprotonation: The newly formed β-diketone is acidic and is deprotonated by the base, driving the reaction to completion.

-

Protonation: An acidic workup protonates the enolate to yield the final fluorinated β-diketone.

// Nodes Ketone [label="Ketone\n(e.g., Acetone)", fillcolor="#F1F3F4", style=filled]; FluorinatedEster [label="Fluorinated Ester\n(e.g., Ethyl Trifluoroacetate)", fillcolor="#F1F3F4", style=filled]; Base [label="Strong Base\n(e.g., NaOEt)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#F1F3F4", style=filled]; TetrahedralIntermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", style=filled]; ProductEnolate [label="Product Enolate\n(Stabilized)", fillcolor="#F1F3F4", style=filled]; FinalProduct [label="Fluorinated β-Diketone", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; AcidWorkup [label="Acid Workup\n(H₃O⁺)", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Alkoxide [label="Alkoxide\n(EtO⁻)", shape=ellipse, fillcolor="#FFFFFF", style=solid];

// Edges Ketone -> Enolate [label=" Deprotonation", color="#34A853"]; Base -> Enolate [color="#34A853"]; FluorinatedEster -> TetralhedralIntermediate [label=" Nucleophilic\n Attack", color="#34A853"]; Enolate -> TetralhedralIntermediate [color="#34A853"]; TetralhedralIntermediate -> ProductEnolate [label=" Elimination", color="#34A853"]; ProductEnolate -> Alkoxide [label=" releases", style=dashed, color="#5F6368"]; ProductEnolate -> FinalProduct [label=" Protonation", color="#34A853"]; AcidWorkup -> FinalProduct [color="#34A853"]; } caption { label = "Figure 1: Generalized workflow of the Claisen condensation for the synthesis of fluorinated β-diketones."; fontsize = 10; fontname = "Arial"; }

Key Physicochemical Properties: A Quantitative Overview

The introduction of fluorine atoms significantly alters the electronic properties of β-diketones. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the methylene protons, resulting in lower pKa values compared to their non-fluorinated analogs. This enhanced acidity facilitates the formation of stable metal chelates.

Table 1: Physicochemical Properties of Common Fluorinated β-Diketones

| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | pKa |

| 1,1,1-Trifluoroacetylacetone | TFAA | C₅H₅F₃O₂ | 154.09 | ~6.1 |

| Thenoyltrifluoroacetone | TTFA | C₈H₅F₃O₂S | 222.18 | 6.23 |

| Hexafluoroacetylacetone | hfacH | C₅H₂F₆O₂ | 208.06 | 4.46 |

Note: pKa values can vary slightly depending on the solvent and experimental conditions.

Table 2: Spectroscopic Data for Representative Fluorinated β-Diketones

| Compound | Spectroscopic Data |

| 1,1,1-Trifluoroacetylacetone (TFAA) | ¹H NMR (CDCl₃): δ 2.3 (s, 3H, CH₃), 6.2 (s, 1H, CH), 14.0 (br s, 1H, OH). ¹⁹F NMR (CDCl₃): δ -77.0 (s). IR (neat, cm⁻¹): ~1610 (C=O, enol), ~1580 (C=C, enol).[3][6] |

| Thenoyltrifluoroacetone (TTFA) | ¹H NMR (CDCl₃): δ 6.4 (s, 1H, CH), 7.2-7.8 (m, 3H, thienyl), 14.5 (br s, 1H, OH). ¹⁹F NMR (CDCl₃): δ -78.5 (s). IR (KBr, cm⁻¹): ~1600 (C=O, enol), ~1550 (C=C, enol).[6] |

| Hexafluoroacetylacetone (hfacH) | ¹H NMR (CDCl₃): δ 6.6 (s, 1H, CH), 13.5 (br s, 1H, OH). ¹⁹F NMR (CDCl₃): δ -76.5 (s). IR (neat, cm⁻¹): ~1640 (C=O, enol), ~1580 (C=C, enol).[2][6] |

Detailed Experimental Protocols

Synthesis of 1,1,1-Trifluoroacetylacetone (TFAA) via Claisen Condensation

This protocol is adapted from established literature procedures.[7][8]

Materials:

-

Sodium methoxide (CH₃ONa)

-

Methanol (CH₃OH, anhydrous)

-

Methyl trifluoroacetate (CF₃COOCH₃)

-

Acetone ((CH₃)₂CO)

-

Sulfuric acid (H₂SO₄, concentrated)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of sodium methoxide (3.0 mol) in anhydrous methanol (450 mL) is prepared.

-

A mixture of methyl trifluoroacetate (1.0 mol) and acetone (3.0 mol) is added dropwise to the sodium methoxide solution with stirring.

-

The reaction mixture is heated to 40°C and stirred for 4 hours.

-

After the reaction is complete, methanol is removed under reduced pressure.

-

The residue is cooled in an ice bath, and concentrated sulfuric acid (3.0 mol) is added slowly for acidification.

-

The product, 1,1,1-trifluoroacetylacetone, is isolated by vacuum distillation, collecting the fraction at 31-33°C under a vacuum of 0.09 MPa.[7][8]

Synthesis of Thenoyltrifluoroacetone (TTFA) via Claisen Condensation

This protocol is based on the method described by Calvin and Reid.[1][9]

Materials:

-

Sodium methoxide (CH₃ONa)

-

Methanol (CH₃OH, anhydrous)

-

2-Acetylthiophene (C₆H₆OS)

-

Ethyl trifluoroacetate (CF₃COOCH₂CH₃)

-

Hydrochloric acid (HCl, 1N)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of sodium methoxide (19 mmol) in methanol, 2-acetylthiophene (16 mmol) is added dropwise, and the mixture is stirred at room temperature for 1 hour.[9]

-

The reaction mixture is cooled to 0°C, and ethyl trifluoroacetate (19 mmol) is added in portions.[9]

-

The mixture is then refluxed at 80°C overnight.[9]

-

After cooling, the solvent is removed by vacuum evaporation. The residue is dissolved in water and acidified with 1N hydrochloric acid.[9]

-

The aqueous layer is extracted three times with ethyl acetate.[9]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9]

-

The crude product is purified by silica gel column chromatography to afford thenoyltrifluoroacetone.[9]

Applications in Drug Development and Biological Systems

The incorporation of a trifluoromethyl group into a molecule is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10] Fluorinated β-diketones serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[10]

One of the most well-studied biological activities of a fluorinated β-diketone is the inhibition of cellular respiration by thenoyltrifluoroacetone (TTFA) . TTFA acts as a potent inhibitor of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[11] It binds to the quinone-binding site of Complex II, thereby blocking the transfer of electrons from succinate to coenzyme Q (ubiquinone).[11]

// Nodes ComplexI [label="Complex I\n(NADH Dehydrogenase)", fillcolor="#F1F3F4", style=filled]; ComplexII [label="Complex II\n(Succinate Dehydrogenase)", fillcolor="#F1F3F4", style=filled]; CoQ [label="Coenzyme Q\n(Ubiquinone)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ComplexIII [label="Complex III\n(Cytochrome c reductase)", fillcolor="#F1F3F4", style=filled]; CytC [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ComplexIV [label="Complex IV\n(Cytochrome c oxidase)", fillcolor="#F1F3F4", style=filled]; Oxygen [label="O₂", shape=ellipse, fillcolor="#FFFFFF", style=solid]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", style=solid]; TTFA [label="TTFA", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ComplexI -> CoQ [label=" e⁻", color="#34A853"]; ComplexII -> CoQ [label=" e⁻", color="#34A853"]; CoQ -> ComplexIII [label=" e⁻", color="#34A853"]; ComplexIII -> CytC [label=" e⁻", color="#34A853"]; CytC -> ComplexIV [label=" e⁻", color="#34A853"]; ComplexIV -> Oxygen [label=" e⁻", color="#34A853"]; Oxygen -> Water [label=" Reduction", style=dashed, color="#5F6368"]; TTFA -> ComplexII [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee]; } caption { label = "Figure 2: Mechanism of action of TTFA as an inhibitor of Complex II in the electron transport chain."; fontsize = 10; fontname = "Arial"; }

The discovery and development of fluorinated β-diketones have had a profound impact on various scientific disciplines. From their initial use as powerful chelating agents to their current role as versatile building blocks in the synthesis of advanced materials and pharmaceuticals, their importance continues to grow. A thorough understanding of their history, synthetic methodologies, and physicochemical properties is essential for researchers aiming to harness their unique characteristics for future innovations.

References

- 1. mdpi.com [mdpi.com]

- 2. Hexafluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104725206A - A kind of preparation method of trifluoroacetylacetone - Google Patents [patents.google.com]

- 8. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]

- 9. Thenoyltrifluoroacetone synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]

A Theoretical Investigation of 1,1,5,5-Tetrafluoropentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the structure of 1,1,5,5-Tetrafluoropentane-2,4-dione. Given the limited availability of direct experimental structural data for this specific molecule, this document focuses on established computational methodologies and predictive modeling based on analogous fluorinated β-diketones. The principles and protocols outlined herein offer a robust framework for researchers seeking to understand the conformational landscape, tautomeric preferences, and electronic properties of this and similar fluorinated compounds, which are of growing interest in medicinal chemistry and materials science.

Introduction to 1,1,5,5-Tetrafluoropentane-2,4-dione

1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-diketone with the chemical formula C₅H₄F₄O₂. The presence of fluorine atoms significantly influences the molecule's electronic structure, acidity, and intermolecular interactions, making it a valuable building block in the design of novel therapeutic agents and advanced materials. Understanding its three-dimensional structure is paramount for predicting its reactivity, binding affinity to biological targets, and physicochemical properties.

Like other β-diketones, 1,1,5,5-Tetrafluoropentane-2,4-dione is expected to exhibit keto-enol tautomerism. The equilibrium between the diketo and enol forms is a critical aspect of its chemistry, as each tautomer possesses distinct structural and electronic features. Theoretical calculations are indispensable for characterizing this equilibrium and the geometries of the involved species.

Keto-Enol Tautomerism

The tautomeric equilibrium of 1,1,5,5-Tetrafluoropentane-2,4-dione involves the interconversion of the diketo form and the enol form, which is stabilized by an intramolecular hydrogen bond. The electron-withdrawing nature of the fluorinated methyl groups is anticipated to influence the stability of the enol tautomer.

Caption: Keto-enol tautomerism of 1,1,5,5-Tetrafluoropentane-2,4-dione.

Computational Methodology: A Detailed Protocol

The theoretical investigation of 1,1,5,5-Tetrafluoropentane-2,4-dione's structure necessitates a multi-step computational workflow. This protocol is designed to yield accurate geometric parameters, relative energies, and spectroscopic properties.

Initial Structure Generation

The initial step involves the generation of 3D coordinates for both the diketo and the chelated enol tautomers. For the diketo form, conformational analysis of the two fluorinated ethyl groups should be performed to identify low-energy conformers. The enol form is expected to be largely planar due to the intramolecular hydrogen bond.

Geometry Optimization and Frequency Calculations

The geometries of all conformers of both tautomers should be optimized using Density Functional Theory (DFT). A commonly used functional for such systems is B3LYP, often paired with a Pople-style basis set such as 6-311+G(d,p). For potentially improved accuracy, especially concerning non-covalent interactions, functionals from the M06 family (e.g., M06-2X) or double-hybrid functionals can be employed. To account for solvent effects, the Polarizable Continuum Model (PCM) can be utilized.

Following optimization, frequency calculations are crucial to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

High-Level Energy Refinement

For a more precise determination of the relative energies between the tautomers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)), with a larger basis set like cc-pVTZ or aug-cc-pVTZ.

Spectroscopic Property Prediction

Theoretical calculations can also predict various spectroscopic properties that can be compared with future experimental data. This includes:

-

NMR Spectroscopy: Calculation of nuclear magnetic shielding constants using the GIAO (Gauge-Including Atomic Orbital) method to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

-

Vibrational Spectroscopy: The calculated vibrational frequencies can be used to simulate infrared (IR) and Raman spectra, aiding in the identification of characteristic vibrational modes for each tautomer.

Caption: A logical workflow for the theoretical calculation and analysis of molecular structure.

Predicted Structural Data

The following tables present illustrative quantitative data for the key geometric parameters and relative energies of the keto and enol tautomers of 1,1,5,5-Tetrafluoropentane-2,4-dione. This data is based on typical values obtained from DFT calculations for similar fluorinated β-diketones and should be considered predictive.

Table 1: Predicted Key Bond Lengths (in Å)

| Bond | Keto Tautomer (Illustrative) | Enol Tautomer (Illustrative) |

| C=O | 1.21 | 1.25 (C=O), 1.32 (C-OH) |

| C-C | 1.52 | 1.45 (C-C), 1.38 (C=C) |

| O-H | - | 0.98 |

| C-F | 1.35 | 1.35 |

| Intramolecular H-bond (O···H) | - | 1.65 |

Table 2: Predicted Key Bond Angles (in degrees)

| Angle | Keto Tautomer (Illustrative) | Enol Tautomer (Illustrative) |

| O=C-C | 120.5 | 122.0 |

| C-C-C | 115.0 | 125.0 |

| C-O-H | - | 108.0 |

| F-C-F | 108.5 | 108.5 |

Table 3: Predicted Relative Energies (in kcal/mol)

| Tautomer | Relative Energy (Gas Phase, Illustrative) | Relative Energy (Aqueous, Illustrative) |

| Keto | 5.0 | 2.5 |

| Enol | 0.0 | 0.0 |

Note: The enol tautomer is generally more stable in both gas and solution phases for fluorinated β-diketones, hence it is set as the reference (0.0 kcal/mol).

Potential Application in Drug Development: A Signaling Pathway Context

Fluorinated diketones can act as chelating agents or inhibitors of metalloenzymes. The structural and electronic properties of 1,1,5,5-Tetrafluoropentane-2,4-dione, elucidated through theoretical calculations, can inform its potential role in modulating biological signaling pathways. For instance, it could be investigated as an inhibitor of a zinc-dependent enzyme involved in a disease pathway.

Caption: A hypothetical signaling pathway where the molecule acts as an enzyme inhibitor.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the structural characterization of 1,1,5,5-Tetrafluoropentane-2,4-dione. While direct experimental data remains to be reported, the computational protocols detailed herein provide a powerful and reliable means to predict its geometric parameters, tautomeric equilibrium, and spectroscopic signatures. The application of these methods will undoubtedly facilitate the rational design of novel molecules based on this fluorinated scaffold for applications in drug discovery and materials science.

An In-depth Technical Guide on the Solubility of 1,1,5,5-Tetrafluoropentane-2,4-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,5,5-Tetrafluoropentane-2,4-dione, a fluorinated β-diketone of interest in various chemical and pharmaceutical applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental protocol for determining its solubility, alongside a framework for data presentation and a visual representation of the experimental workflow.

Introduction to 1,1,5,5-Tetrafluoropentane-2,4-dione

1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated organic compound with the chemical formula C₅H₄F₄O₂. Its structure, featuring two carbonyl groups separated by a methylene group with fluorinated terminal carbons, imparts unique chemical properties. Fluorinated β-diketones are known for their utility as chelating agents, in catalysis, and as precursors in the synthesis of more complex molecules. An understanding of their solubility in various organic solvents is crucial for their application in synthesis, purification, and formulation.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 1,1,5,5-Tetrafluoropentane-2,4-dione in a range of organic solvents has not been extensively published. However, based on the general principle of "like dissolves like," it is anticipated that this fluorinated diketone will exhibit good solubility in polar aprotic and moderately polar solvents. To facilitate future research and provide a template for data organization, the following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Illustrative Solubility Data for 1,1,5,5-Tetrafluoropentane-2,4-dione

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Example: Acetone | 25 | Data Point 1 | Data Point 2 | Data Point 3 |

| Example: Dichloromethane | 25 | Data Point 4 | Data Point 5 | Data Point 6 |

| Example: Ethyl Acetate | 25 | Data Point 7 | Data Point 8 | Data Point 9 |

| Example: Hexane | 25 | Data Point 10 | Data Point 11 | Data Point 12 |

| Example: Methanol | 25 | Data Point 13 | Data Point 14 | Data Point 15 |

Note: The data in the table above is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1,1,5,5-Tetrafluoropentane-2,4-dione in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

1,1,5,5-Tetrafluoropentane-2,4-dione (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,1,5,5-Tetrafluoropentane-2,4-dione to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 12 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, or GC) to determine the concentration of 1,1,5,5-Tetrafluoropentane-2,4-dione.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction) based on the measured concentration and the initial volume or mass of the solvent.

-

3.3. Method Validation

-

Reproducibility: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, approach the equilibrium from both undersaturated and supersaturated conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1,1,5,5-Tetrafluoropentane-2,4-dione.

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of 1,1,5,5-Tetrafluoropentane-2,4-dione in organic solvents is influenced by several factors:

-

Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents. The "like dissolves like" principle is a key guiding factor.

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature, although exceptions exist.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carbonyl groups of the diketone.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

A Preliminary Investigation into the Reactivity of 1,1,5,5-Tetrafluoropentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the chemical reactivity of 1,1,5,5-tetrafluoropentane-2,4-dione (CAS RN: 70086-62-3), a fluorinated β-diketone of interest in synthetic chemistry. Due to the presence of two difluoromethyl groups, this compound is expected to exhibit unique reactivity compared to its non-fluorinated or trifluoromethylated analogs. This document outlines the probable synthetic route, key chemical transformations including keto-enol tautomerism, metal complexation, and formation of heterocyclic derivatives. Detailed, adaptable experimental protocols for these reactions are provided, alongside predicted spectroscopic data to aid in the characterization of this compound and its derivatives. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

β-Diketones are a pivotal class of compounds in organic synthesis, renowned for their versatile reactivity. The introduction of fluorine atoms into their structure can significantly alter their physicochemical properties, including acidity, electrophilicity, and stability. 1,1,5,5-Tetrafluoropentane-2,4-dione, with its distinct substitution pattern, presents an intriguing subject for reactivity studies. The electron-withdrawing nature of the four fluorine atoms is anticipated to influence the keto-enol equilibrium and enhance the reactivity of the carbonyl groups. This guide serves as a foundational resource for researchers exploring the synthetic utility of this compound.

Synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione

The most common and effective method for the synthesis of β-diketones is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation of an ester with a ketone. For the synthesis of the asymmetrically substituted 1,1,5,5-tetrafluoropentane-2,4-dione, a crossed Claisen condensation would be employed.[2]

Logical Synthetic Pathway:

The logical precursors for this synthesis are an ethyl ester of difluoroacetic acid and a ketone containing a difluoromethyl group, such as 1,1-difluoroacetone.

Figure 1: Proposed synthetic workflow for 1,1,5,5-tetrafluoropentane-2,4-dione.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from general procedures for Claisen condensations.[3]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl 2,2-difluoroacetate

-

1,1-Difluoroacetone

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 2,2-difluoroacetate (1.0 equivalent) in the anhydrous solvent dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Add 1,1-difluoroacetone (1.0 equivalent) dropwise to the reaction mixture.

-

After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the aqueous layer is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Expected Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactants | Ethyl 2,2-difluoroacetate, 1,1-Difluoroacetone | Inferred |

| Base | Sodium Hydride (NaH) | [3] |

| Solvent | Anhydrous Diethyl Ether or THF | |

| Reaction Temp. | Reflux | |

| Reaction Time | 4-6 hours | Inferred |

| Expected Yield | 40-60% | [3] |

Key Reactivity Aspects

Keto-Enol Tautomerism

β-Diketones exist in a dynamic equilibrium between their keto and enol tautomers.[4] The position of this equilibrium is influenced by factors such as the nature of the substituents and the solvent.[5] The presence of electron-withdrawing fluorine atoms can affect the stability of the tautomers. While trifluoromethyl groups tend to favor the enol form, the effect of difluoromethyl groups is less documented but is expected to also influence the equilibrium.[5]

Figure 2: Factors influencing the keto-enol equilibrium of 1,1,5,5-tetrafluoropentane-2,4-dione.

Expected Spectroscopic Signatures for Tautomers:

-

¹H NMR:

-

Keto form: A singlet for the methylene protons (CH₂) is expected.

-

Enol form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH) are anticipated. The integration of these peaks can be used to determine the keto-enol ratio.[6]

-

-

IR Spectroscopy:

Table 2: Predicted Spectroscopic Data for 1,1,5,5-Tetrafluoropentane-2,4-dione Tautomers

| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Keto | ~3.5-4.0 (s, 2H, CH₂) | ~50-60 (CH₂), ~190-200 (C=O) | ~1720-1740 (C=O) |

| Enol | ~5.5-6.0 (s, 1H, =CH), ~12-16 (br s, 1H, OH) | ~90-100 (=CH), ~180-190 (C=O) | ~2500-3200 (br, OH), ~1600-1650 (C=C), ~1580-1620 (C=O) |

Metal Complexation

The enolate form of β-diketones acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions.[8][9] These metal complexes have applications in catalysis and materials science.

Figure 3: General workflow for the synthesis of metal complexes of 1,1,5,5-tetrafluoropentane-2,4-dione.

This protocol is adapted from procedures for the synthesis of metal acetylacetonate complexes.[10][11]

Materials:

-

1,1,5,5-Tetrafluoropentane-2,4-dione

-

Metal(II) chloride or acetate (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

-

Sodium hydroxide (NaOH) or ammonia (NH₃) solution

-

Ethanol or methanol

-

Water

Procedure:

-

Dissolve the metal(II) salt (1.0 equivalent) in a mixture of water and ethanol.

-

In a separate beaker, dissolve 1,1,5,5-tetrafluoropentane-2,4-dione (2.0 equivalents) in ethanol.

-

Slowly add a solution of NaOH or ammonia to the diketone solution with stirring to form the enolate.

-

Add the metal salt solution dropwise to the enolate solution with continuous stirring.

-

A precipitate of the metal complex should form. Stir the mixture at room temperature for 1-2 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product in a desiccator.

-

Characterize the complex by IR spectroscopy and elemental analysis.

Table 3: Expected Properties of a Metal(II) Complex

| Property | Expected Value |

| Stoichiometry | M(C₅H₃F₄O₂)₂ |

| Coordination | Bidentate through oxygen atoms |

| IR Shift (C=O) | Shift to lower frequency upon coordination |

Synthesis of Heterocyclic Compounds: Pyrazoles

β-Diketones are valuable precursors for the synthesis of various heterocyclic compounds. A common reaction is the condensation with hydrazine or its derivatives to form pyrazoles, which are important scaffolds in medicinal chemistry.[12][13]

Figure 4: Reaction pathway for the synthesis of a pyrazole derivative from 1,1,5,5-tetrafluoropentane-2,4-dione.

This protocol is based on general procedures for pyrazole synthesis from β-diketones.[14][15]

Materials:

-

1,1,5,5-Tetrafluoropentane-2,4-dione

-

Hydrazine hydrate

-

Ethanol or glacial acetic acid

Procedure:

-

Dissolve 1,1,5,5-tetrafluoropentane-2,4-dione (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole.

-

Characterize the product by NMR spectroscopy and mass spectrometry.

Table 4: Predicted Spectroscopic Data for 3,5-bis(difluoromethyl)pyrazole

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ~6.5-7.0 (s, 1H, pyrazole-H), ~12-14 (br s, 1H, NH) | Singlet, Broad Singlet |

| ¹⁹F NMR | ~-110 to -130 | Triplet (due to coupling with adjacent H) |

Spectroscopic Characterization Summary

The following table summarizes the predicted key spectroscopic features of 1,1,5,5-tetrafluoropentane-2,4-dione. These are estimates based on data from analogous fluorinated β-diketones.

Table 5: Predicted Spectroscopic Data for 1,1,5,5-Tetrafluoropentane-2,4-dione

| Technique | Predicted Key Signals | Notes |

| ¹H NMR | Keto: ~3.5-4.0 ppm (s, CH₂). Enol: ~5.5-6.0 ppm (s, =CH), ~12-16 ppm (br s, OH) | The ratio of integrals will indicate the keto:enol ratio. |

| ¹³C NMR | Keto: ~50-60 (CH₂), ~190-200 (C=O). Enol: ~90-100 (=CH), ~180-190 (C=O) | |

| ¹⁹F NMR | ~-120 to -130 ppm | Expected to be a triplet due to coupling with the adjacent protons. |

| IR (cm⁻¹) | Keto: ~1720-1740 (C=O). Enol: ~2500-3200 (br, OH), ~1600-1650 (C=C), ~1580-1620 (C=O) | The presence of both sets of peaks would confirm tautomerism. |

| Mass Spec (EI) | M⁺ at m/z = 172.08. Fragments corresponding to loss of CHF₂, CO, and other characteristic fragments. |

Conclusion

1,1,5,5-Tetrafluoropentane-2,4-dione is a promising fluorinated building block with a rich potential for chemical transformations. This guide provides a preliminary framework for its synthesis and exploration of its reactivity. The provided protocols, adapted from well-established methodologies for β-diketones, offer a starting point for laboratory investigations. The predicted spectroscopic data will be instrumental in the characterization of the title compound and its derivatives. Further research is warranted to fully elucidate the unique chemical properties imparted by the two difluoromethyl groups and to explore the applications of the resulting novel compounds in drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;zirconium | C20H8F24O8Zr | CID 24195197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,1,5,5-Tetrafluoropentane-2,4-dione - CAS:70086-62-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 70086-62-3 | 1,1,5,5-tetrafluoropentane-2,4-dione - Synblock [synblock.com]

- 10. scbt.com [scbt.com]

- 11. SDS/MSDS - CAS:70086-62-3 - supplier / synthesis - 1,1,5,5-Tetrafluoro-2,4-pentanedione1,1,5,5-Tetrafluoropentane-2,4-dione - 1,1,5,5-tetrafluoro-pentane-2,4-dione; [en.xixisys.com]

- 12. 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro- [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1,1,5,5-TETRAFLUOROPENTANE-2,4-DIONE, CasNo.70086-62-3 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 15. 1,1,1-Trifluoro-2,4-pentanedione(367-57-7) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes Using Fluorinated β-Diketones

A Note on the Ligand: The requested ligand, 1,1,5,5-Tetrafluoropentane-2,4-dione, is not commonly found in the scientific literature. It is presumed that the intended ligand is the structurally similar and widely studied 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac). The following application notes and protocols are based on the synthesis and application of metal-hfac complexes, which are expected to have comparable chemistry.

Introduction

Fluorinated β-diketonates, such as hexafluoroacetylacetonate (hfac), are highly versatile ligands in coordination chemistry. The electron-withdrawing trifluoromethyl groups enhance the acidity of the ligand and influence the properties of the resulting metal complexes, such as their volatility, Lewis acidity, and solubility. These characteristics make metal-hfac complexes valuable precursors for a range of applications, including chemical vapor deposition (CVD), catalysis, and as luminescent materials. This document provides an overview of the applications and detailed protocols for the synthesis of transition metal and lanthanide complexes with hfac.

Applications of Metal-hfac Complexes

Metal complexes derived from fluorinated β-diketones have found utility in various scientific and industrial fields:

-

Catalysis: The Lewis acidic nature of the metal center in these complexes allows them to function as effective catalysts in various organic transformations.

-

Materials Science: The volatility of many metal-hfac complexes makes them excellent precursors for the deposition of thin films of metals or metal oxides via CVD and atomic layer deposition (ALD).

-

Luminescent Materials: Lanthanide-hfac complexes are particularly known for their strong luminescence, making them suitable for applications in lighting, displays, and bio-imaging.[1] The hfac ligand can act as an antenna, absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

-

Molecular Magnetism: The strategic design of 3d-4f heterometallic complexes using ligands like hfac has led to the development of single-molecule magnets (SMMs).[2]

-

Nanomaterial Synthesis: These complexes can serve as precursors for the synthesis of binary oxide nanomaterials.[2]

Experimental Protocols

The following are generalized protocols for the synthesis of transition metal and lanthanide-hfac complexes. Researchers should consult the primary literature for specific reaction conditions tailored to the desired metal and final complex.

**Protocol 1: Synthesis of a First-Row Transition Metal-hfac Complex (e.g., Cu(hfac)₂) **

This protocol is a general method for synthesizing transition metal complexes with hfac.

Materials:

-

Metal salt (e.g., Copper(II) nitrate, Cu(NO₃)₂·xH₂O)

-

1,1,1,5,5,5-Hexafluoroacetylacetone (Hhfac)

-

Base (e.g., Sodium carbonate, Na₂CO₃)

-

Solvent (e.g., Water, Methanol)

Procedure:

-

Dissolve the metal salt in water or a suitable solvent.

-

In a separate flask, dissolve Hhfac in a minimal amount of a suitable solvent, such as methanol.

-

Slowly add the Hhfac solution to the metal salt solution while stirring.

-

Gradually add a solution of the base (e.g., Na₂CO₃ in water) to the reaction mixture to deprotonate the Hhfac and facilitate coordination to the metal ion. The pH should be adjusted to be slightly basic.

-

A precipitate of the metal-hfac complex should form.

-

Continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum.

-

The product can be further purified by recrystallization from an appropriate solvent or by sublimation.

Protocol 2: Synthesis of a Lanthanide-hfac Complex (e.g., Ln(hfac)₃(H₂O)ₓ)

This protocol outlines a general synthesis for lanthanide-hfac complexes. The coordination number of the lanthanide ion and the number of coordinated water molecules can vary.[3][4]

Materials:

-

Lanthanide salt (e.g., Lanthanum(III) chloride heptahydrate, LaCl₃·7H₂O)

-

1,1,1,5,5,5-Hexafluoroacetylacetone (Hhfac)

-

Base (e.g., Sodium hydroxide, NaOH)

-

Solvents (e.g., Water, Ethanol)

Procedure:

-

Dissolve the lanthanide salt in a mixture of water and ethanol.

-

In a separate beaker, dissolve Hhfac in ethanol.

-

Slowly add the Hhfac solution to the stirring lanthanide salt solution.

-

Prepare a dilute aqueous solution of NaOH and add it dropwise to the reaction mixture to raise the pH to around 6-7. This will deprotonate the Hhfac.

-

A precipitate of the hydrated lanthanide-hfac complex will form.

-

Stir the mixture for several hours at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with a small amount of cold water and then with a non-polar solvent like hexane to remove any excess Hhfac.

-

Dry the product in a desiccator over a drying agent.

Mechanochemical Synthesis: An alternative, solvent-free approach for the synthesis of lanthanide-hfac complexes is through mechanochemistry.[1][3] This involves grinding the lanthanide salt and Hhfac together in a mortar and pestle, sometimes with a small amount of a liquid assistant. This method can lead to different coordination compounds and may be more environmentally friendly.[3][4]

Data Presentation

Table 1: Representative Yields for Metal-hfac Complex Synthesis

| Metal Complex | Metal Precursor | Synthesis Method | Typical Yield (%) | Reference |

| Cr(tfac)₃ | Cr(NO₃)₃·9H₂O | Solution Synthesis | 40-60 | [5] |

| Mn(tfac)₂ | Mn(NO₃)₂·4H₂O | Solution Synthesis | 40-60 | [5] |

| Fe(tfac)₃ | Fe(NO₃)₃·9H₂O | Solution Synthesis | 40-60 | [5] |

| Co(tfac)₂ | Co(NO₃)₂·6H₂O | Solution Synthesis | 40-60 | [5] |

| Ni(tfac)₂ | Ni(NO₃)₂·6H₂O | Solution Synthesis | 40-60 | [5] |

| Cu(tfac)₂ | Cu(NO₃)₂·2.5H₂O | Solution Synthesis | 40-60 | [5] |

| Tb(hfac)₃(H₂O)₂ | TbCl₃·6H₂O | Mechanochemical | Not specified | [1] |

| [(La(hfac)₃)₂Co(acac)₃] | [La(hfac)₃] and [Co(acac)₃] | Anhydrous Solution | Not specified | [2] |

*Note: tfac (1,1,1-trifluoro-2,4-pentanedione) is a related fluorinated β-diketone. The yields are presented here to provide a general expectation for this class of reactions.[5]

Visualizations

Caption: General workflow for the solution-based synthesis of metal-hfac complexes.

Caption: Chelation of the hfac ligand to a central metal ion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sandwich d/f Heterometallic Complexes [(Ln(hfac)3)2M(acac)3] (Ln = La, Pr, Sm, Dy and M = Co; Ln = La and M = Ru) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanochemical Syntheses of Ln(hfac)3(H2O)x (Ln = La-Sm, Tb): Isolation of 10-, 9-, and 8-Coordinate Ln(hfac)n Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: 1,1,5,5-Tetrafluoropentane-2,4-dione as a Ligand for Lanthanide Complexes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific use of 1,1,5,5-tetrafluoropentane-2,4-dione as a ligand for lanthanide complexes is limited. The following application notes and protocols are based on established principles and data from closely related fluorinated β-diketonate ligands. These should serve as a starting point for experimental design.

Introduction